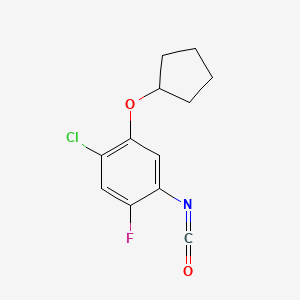

4-Chloro-5-cyclopentyloxy-2-fluorophenylisocyanate

Cat. No. B8684512

Key on ui cas rn:

129143-43-7

M. Wt: 255.67 g/mol

InChI Key: WOLIEQSETJAFDZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05639915

Procedure details

A 20-L stainless steel vessel equipped with a mechanical stirrer and a dropping funnel was charged with a solution of 4-chloro-5-cyclopentyloxy-2-fluorophenylisocyanate (4.00 kg, 15.6 mol) and methyl 2-hydroxy-3-methyl-3-butenoate (2.40 kg; purity=ca. 90%; 18.4 mol) in toluene (10 L). To the solution being cooled in an ice water bath, triethylamine (40 mL) was added dropwise slowly enough to ensure against the increase in the temperature of the solution. The solution was stirred at the same temperature for 3 h until TLC confirmed that the starting materials had disappeared. Subsequently, potassium carbonate (200 g) was added and, with the resulting methanol being removed with a fitted distillator, the mixture was stirred under heating in a water bath (100° C.) for 5 h. After completion of the reaction, the reaction mixture was washed with 1N HCl (10 L), 1N sodium hydroxide (10 L) and again with 1N HCl (10 L). The toluene layer was dried with anhydrous magnesium sulfate and the solvent was distilled off under vacuum; thereafter, hexane was added in an amount about one half of the resulting oil and the mixture was left to stand at room temperature, thereby producing 3N-(4-chloro-5-cyclopentyloxy-2-fluorophenyl)-5-isopropyliden-2,4-oxazolidinedione as whitish yellow solids (4.19 kg, 11.8 mol; yield=75.7%; primary crystal). MP: 104.5°-105.0° C. 1H-NMR(CDCl3,TMS,ppm): δ1.49-1.97(8H,m), 2.03(3H,s), 2.31(3H,s), 4.73(1H,m), 6.88(1H,d,JHF =6.6Hz), 7.33(1H,d,JHF =8.5Hz). IR (KBr disk, cm-1): 2970, 1815, 1740, 1500, 1200.

[Compound]

Name

20-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

4 kg

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[C:7]([O:8][CH:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:6][C:5]([N:14]=[C:15]=[O:16])=[C:4]([F:17])[CH:3]=1.[OH:18][CH:19]([C:24]([CH3:26])=[CH2:25])[C:20]([O:22]C)=O.C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.CO>[Cl:1][C:2]1[C:7]([O:8][CH:9]2[CH2:10][CH2:11][CH2:12][CH2:13]2)=[CH:6][C:5]([N:14]2[C:20](=[O:22])[C:19](=[C:24]([CH3:26])[CH3:25])[O:18][C:15]2=[O:16])=[C:4]([F:17])[CH:3]=1 |f:3.4.5|

|

Inputs

Step One

[Compound]

|

Name

|

20-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

4 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C=C1OC1CCCC1)N=C=O)F

|

|

Name

|

|

|

Quantity

|

2.4 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC(C(=O)OC)C(=C)C

|

|

Name

|

|

|

Quantity

|

10 L

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

Step Four

|

Name

|

|

|

Quantity

|

200 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at the same temperature for 3 h until TLC

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

To the solution being cooled in an ice water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

increase in the temperature of the solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed with a fitted distillator

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After completion of the reaction

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction mixture was washed with 1N HCl (10 L), 1N sodium hydroxide (10 L) and again with 1N HCl (10 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The toluene layer was dried with anhydrous magnesium sulfate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled off under vacuum

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

thereafter, hexane was added in an amount about one half of the resulting oil

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the mixture was left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to stand at room temperature

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(C=C1OC1CCCC1)N1C(OC(C1=O)=C(C)C)=O)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 75.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |